7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of heterocyclic compounds, specifically benzothiadiazines. These structures are known for their versatile chemical properties and applications in various fields like pharmacology and materials science. The particular arrangement of chloro and methylthio groups on the benzothiadiazine core gives this compound unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step reactions starting from readily available aromatic compounds. Key steps include:
Chlorination: : Introduction of the chloro group onto the aromatic ring.
Thioether Formation: : Reaction of a chlorinated intermediate with methanethiol to introduce the methylthio group.
Cyclization: : Formation of the thiadiazine ring by cyclizing with appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial synthesis of this compound might scale up from the laboratory methods, optimizing yields and reaction conditions to make the process cost-effective and environmentally friendly. Parameters such as temperature, solvent choice, and reaction time are fine-tuned during industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various reactions, including:
Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: : Using reducing agents to transform the thiadiazine ring.
Substitution: : Both nucleophilic and electrophilic substitutions at the chloro and methylthio sites.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Sodium methoxide (NaOCH₃) or ammonia (NH₃) for nucleophilic substitution; Lewis acids for electrophilic substitutions.
Major Products: The products vary based on the reaction but typically include oxidized or substituted derivatives with modified biological or physical properties.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a catalyst in organic reactions due to its ability to stabilize transition states.
Biology:
Antimicrobial Agents: : Exhibits antimicrobial properties useful in developing new antibiotics.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmacological Uses:
Industry:
Materials Science: : Its derivatives are used in creating polymers and other materials with specific properties.
Mechanism of Action
Similar compounds include other benzo[e][1,2,4]thiadiazine derivatives. Comparatively, 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to:
Chloro and Methylthio Groups: : These groups confer unique reactivity and biological activities.
Synthetic Accessibility: : Easier to synthesize compared to some of its analogs.
Comparison with Similar Compounds
7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
7-Methylthio-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
There you have it—a detailed exploration of 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide. Got another deep dive in mind, or perhaps something else to switch gears?
Properties
IUPAC Name |
7-chloro-3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-14-8-10-6-3-2-5(9)4-7(6)15(12,13)11-8/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGKNJCWCYIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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